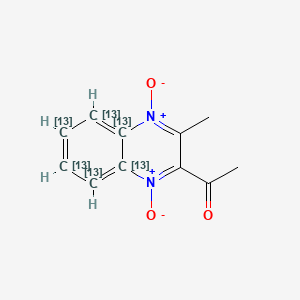

Mequindox-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mequindox-13C6 is a labeled analogue of Mequindox, a synthetic heterocyclic N-oxide compound. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C5[13C]6H10N2O3, and it has a molecular weight of 224.16. Mequindox itself is an intermediate in the synthesis of Desoxyquinocetone, a metabolite of the veterinary drug Quinocetone .

Métodos De Preparación

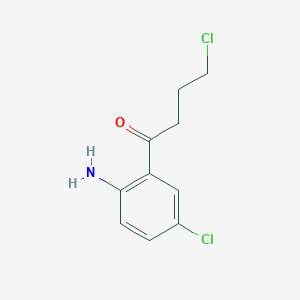

Synthetic Routes and Reaction Conditions

The preparation of Mequindox involves the use of o-nitroaniline and acetylacetone as raw materials. The synthesis process includes an oxidation reaction followed by a condensation reaction. The oxidation reaction is carried out using an oxidant, a dispersant, and a catalyst. The dispersing agent ensures a uniform solution, and the oxidation reaction is followed by a condensation reaction without the need for separating the benzofurazan intermediate .

Industrial Production Methods

In industrial production, the synthesis of Mequindox can be optimized by using a KOH/eggshell compound as the catalyst. This catalyst allows for the slow release of KOH during the reaction, prolonging the action time of the catalyst and improving production efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Mequindox-13C6 undergoes various chemical reactions, including:

Oxidation: Mequindox can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert Mequindox to its corresponding amine derivatives.

Substitution: Substitution reactions can occur at the quinoxaline ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, amine derivatives, and various substituted quinoxaline compounds.

Aplicaciones Científicas De Investigación

Mequindox-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Studies: Used as a pollutant standard for detecting contaminants in air, water, soil, sediment, and food.

Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.

Organic Chemistry: Utilized as a chemical reference for identification, qualitative and quantitative analysis, and studying reaction mechanisms and kinetics.

Metabolic Research: Helps researchers study metabolic pathways in vivo safely.

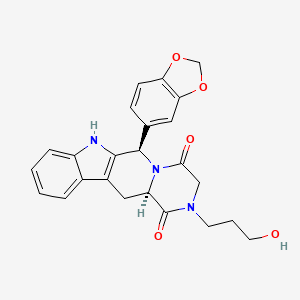

Mecanismo De Acción

Mequindox exerts its effects by inhibiting deoxyribonucleic acid synthesis. It induces oxidative stress, apoptosis, and mitochondrial damage in cells. The compound upregulates the Bax/Bcl-2 ratio, disrupts mitochondrial permeability transition pores, causes cytochrome c release, and activates caspase cascades, leading to apoptosis . The oxidative stress mediated by Mequindox is associated with the Nrf2-Keap1 signaling pathway .

Comparación Con Compuestos Similares

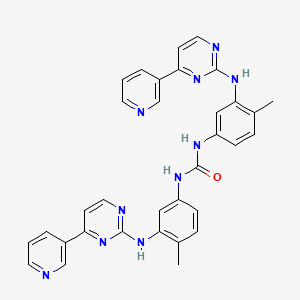

Mequindox-13C6 is part of the quinoxaline-di-N-oxides family, which includes compounds like:

- Cyadox

- Quinocetone

- Carbadox

- Olaquindox

These compounds share similar antibacterial properties and are used in veterinary medicine. this compound is unique due to its stable isotope labeling, making it particularly valuable for research applications .

Propiedades

Fórmula molecular |

C11H10N2O3 |

|---|---|

Peso molecular |

224.16 g/mol |

Nombre IUPAC |

1-(3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-yl)ethanone |

InChI |

InChI=1S/C11H10N2O3/c1-7-11(8(2)14)13(16)10-6-4-3-5-9(10)12(7)15/h3-6H,1-2H3/i3+1,4+1,5+1,6+1,9+1,10+1 |

Clave InChI |

CUJMCPPBTUATEJ-MSQIWANRSA-N |

SMILES isomérico |

CC1=[N+]([13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[N+](=C1C(=O)C)[O-])[O-] |

SMILES canónico |

CC1=[N+](C2=CC=CC=C2[N+](=C1C(=O)C)[O-])[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)

![4-Pentyl-2-(2-phenylpropan-2-yl)-2,3-dihydropyrrolo[3,4-b]indol-1(4H)-one](/img/structure/B13847470.png)

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)

![1,2-bis[(Z)-(4-chloro-2,3,5,6-tetradeuteriophenyl)methylideneamino]guanidine](/img/structure/B13847502.png)

![2,3-Pentanedione 3-[(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13847506.png)

![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[[2-[2-[2-[2-[4-(3,5-dioxohexyl)anilino]-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]propyl]pentanamide](/img/structure/B13847521.png)

![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)

![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)